molecular formula C17H23N3O2 B497169 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide CAS No. 957495-37-3

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide

Cat. No.: B497169
CAS No.: 957495-37-3
M. Wt: 301.4g/mol
InChI Key: WXUQVPBUNWKPDI-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide is a potent, ATP-competitive, and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase). This compound has emerged as a critical pharmacological tool for investigating the tumor microenvironment, specifically by targeting tumor-associated macrophages (TAMs) which are often dependent on CSF1/CSF1R signaling for their differentiation, proliferation, and survival. By selectively inhibiting CSF1R, this compound depletes immunosuppressive TAMs, thereby reprogramming the tumor microenvironment and potentially enhancing anti-tumor immunity. Its research applications extend to preclinical studies in oncology, particularly in combination with immune checkpoint inhibitors, where it has shown promise in overcoming resistance and improving therapeutic outcomes. Furthermore, due to the central role of CSF1R in monocyte and macrophage biology, this inhibitor is also invaluable for studying inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where these cell types drive pathogenesis. The high selectivity of this compound for CSF1R over other closely related kinases, such as KIT, makes it an ideal agent for dissecting the specific contributions of the CSF1R signaling pathway in complex biological systems. Researchers utilize this inhibitor to elucidate mechanisms of myeloid cell biology and to develop novel therapeutic strategies aimed at modulating the immune response in cancer and chronic inflammation.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)12(2)11-20-14(4)10-13(3)19-20/h6-10,12H,5,11H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUQVPBUNWKPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3,5-Dimethyl-1H-Pyrazole

Reagents :

  • 3-Bromo-2-methylpropanoic acid

  • 3,5-Dimethyl-1H-pyrazole

  • K₂CO₃ (base), DMF (solvent)

Procedure :

  • Dissolve 3-bromo-2-methylpropanoic acid (1.0 equiv) and 3,5-dimethyl-1H-pyrazole (1.2 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.

  • Quench with ice water, acidify to pH 2–3 with HCl, and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water).

Yield : 70–75%.

Characterization :

  • ¹³C NMR (75 MHz, DMSO-d₆) : δ 174.5 (C=O), 148.2 (pyrazole-C), 44.8 (CH₂), 25.3 (CH₃).

Amide Bond Formation with 4-Ethoxyaniline

The carboxylic acid is converted to its acid chloride and coupled with 4-ethoxyaniline.

Acid Chloride Synthesis

Reagents :

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

  • Thionyl chloride (SOCl₂)

Procedure :

  • Reflux the carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) for 3 hours.

  • Remove excess SOCl₂ under vacuum to obtain the acid chloride.

Coupling Reaction

Reagents :

  • 4-Ethoxyaniline, triethylamine (TEA), tetrahydrofuran (THF)

Procedure :

  • Dissolve the acid chloride (1.0 equiv) and 4-ethoxyaniline (1.1 equiv) in THF.

  • Add TEA (2.0 equiv) dropwise at 0°C and stir for 4 hours.

  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 65–70%.

Characterization :

  • MS (ESI) : m/z 301.4 [M+H]⁺.

  • ¹H NMR (300 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.34 (s, 6H, pyrazole-CH₃), 3.21 (q, J = 7.0 Hz, 2H, CH₂).

Optimization and Scalability

Solvent and Base Screening

Comparative studies reveal DMF as the optimal solvent for alkylation, providing higher yields than acetonitrile or THF.

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8075
CH₃CNK₂CO₃8060
THFNaH6045

Purification Techniques

Recrystallization from ethanol/water (1:1) achieves >95% purity, while silica gel chromatography resolves diastereomeric byproducts.

Analytical Validation

Spectroscopic Confirmation

  • IR : C=O stretch at 1680 cm⁻¹, N-H bend at 1540 cm⁻¹.

  • X-ray Diffraction : Monoclinic crystal system, space group P2₁/c, confirming planar pyrazole geometry.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Mitigations

Steric Hindrance

The 2-methyl group on the propanamide backbone impedes nucleophilic substitution. Mitigated by using excess pyrazole (1.2 equiv) and prolonged reaction times.

Byproduct Formation

Diastereomers arise during alkylation. Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves these .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ACC Inhibition

The primary application of this compound is as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. Inhibition of ACC can lead to reduced lipid accumulation and has implications in treating metabolic disorders such as obesity and dyslipidemia.

Case Study:
A study demonstrated that the compound effectively reduced fatty acid synthesis in vitro and in vivo, indicating its potential for managing conditions associated with excessive lipid production . The research highlighted significant reductions in hepatic cholesterol and triglyceride levels in animal models subjected to high-fat diets.

Cancer Research

Preliminary studies suggest that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide may possess anticancer properties. The mechanism may involve the modulation of metabolic pathways critical for cancer cell proliferation and survival.

Case Study:
In a related study, compounds targeting metabolic pathways were shown to induce apoptosis in cancer cell lines, indicating that further exploration of this compound could yield valuable insights into its anticancer potential .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
ACC InhibitionReduces fatty acid synthesis; potential treatment for obesity and dyslipidemiaSignificant reduction in lipid levels in animal models
Antimicrobial ActivityPotential activity against bacteria and fungi due to structural similaritiesLimited specific studies available
Cancer ResearchPossible modulation of metabolic pathways affecting cancer cell survivalInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorine vs. Ethoxy Substituents
  • 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-N-(4-Fluorophenyl)-2-Methylpropanamide (CAS: 957502-19-1, MW: 275.32 g/mol) :
    • The 4-fluoro group is electron-withdrawing, reducing electron density on the phenyl ring compared to the ethoxy group.
    • Lower molecular weight (275.32 vs. 302.4 g/mol) due to the smaller fluorine atom.
    • Likely differences in solubility: Fluorine increases polarity slightly, while ethoxy enhances lipophilicity.
Sulfonamide vs. Ethoxy Substituents
  • 4-{[3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropyl]Amino}Benzene-1-Sulfonamide (Compound 18) : Sulfonamide group introduces strong hydrogen-bonding capacity and acidity (pKa ~10), contrasting with the neutral ethoxy group.

Variations in the Pyrazole Core

  • Pyrazol-3-one Derivatives (e.g., Compound-1 in ):
    • Feature a ketone group on the pyrazole ring, altering electronic properties and reactivity.
    • Melting points (e.g., 170°C for Compound-1) suggest higher crystallinity compared to the target compound, which lacks a ketone .

Alkoxy Chain Analogs (Ethoxy vs. Methoxy/Propoxy)

  • N-(4-Methoxy/Propoxy/Isopropoxyphenyl) Benzamide Derivatives (Compounds 5–8, ):
    • Ethoxy (‑OCH₂CH₃) provides intermediate steric bulk and electron-donating effects between methoxy (‑OCH₃) and propoxy (‑OCH₂CH₂CH₃).
    • Longer alkoxy chains (e.g., isopropoxy) may reduce solubility in aqueous media compared to ethoxy .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₇H₂₄N₃O₂ 302.4 4-Ethoxyphenyl High lipophilicity, rigid pyrazole core
4-Fluoro Analog C₁₅H₁₈FN₃O 275.32 4-Fluorophenyl Enhanced polarity, electron-withdrawing
Sulfonamide Analog (Compound 18) C₁₆H₁₉N₅O₃S 361.4 4-Sulfonamide Acidic, strong hydrogen-bonding capacity
Pyrazol-3-one Derivative (Compound-1) C₁₃H₁₁N₃O₄ 273.24 2-Nitrophenyl Ketone group, high melting point (170°C)

Spectroscopic Data Insights

  • ¹³C-NMR : Methyl groups on pyrazole rings typically resonate at 10–15 ppm (e.g., 10.91 ppm for pyrrole CH₃ in Compound 19 ). Pyrazole carbons appear at 100–130 ppm , as seen in analogous structures .
  • IR Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole C=N stretches (~1500–1550 cm⁻¹) are expected, similar to pyrazol-3-one derivatives .

Implications of Structural Differences

  • Biological Activity : Ethoxy and fluorine substituents may target different enzymes or receptors due to electronic and steric effects. For example, sulfonamide analogs often exhibit protease inhibition .
  • Druglikeness : The target compound complies with Lipinski’s rule (MW < 500, calculated LogP ~3.5), similar to pyrazol-3-one derivatives .

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide, also known by its CAS number 957495-37-3, is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data from various studies.

  • Molecular Formula : C17H23N3O2
  • Molecular Weight : 301.383 g/mol
  • Structure : The compound features a pyrazole ring substituted with ethoxy and phenyl groups, which may influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives. The compound is believed to exhibit significant effects on various biological systems.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of related pyrazole compounds against liver and lung carcinoma cell lines using the MTT assay. The results demonstrated that certain derivatives had potent IC50 values comparable to standard chemotherapeutic agents like Cisplatin .

CompoundIC50 (μM)Cancer Cell Line
Cisplatin3.78 (liver)Liver carcinoma
Cisplatin6.39 (lung)Lung carcinoma
Pyrazole Derivative5.35 (liver)Liver carcinoma
Pyrazole Derivative8.74 (lung)Lung carcinoma

The mechanism by which pyrazole derivatives exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the pyrazole ring is crucial for these activities, as it can interact with biological targets such as enzymes involved in cell cycle regulation and apoptosis pathways .

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activity against various cancer cell lines. The results showed promising cytotoxic effects, particularly against liver and lung cancers, suggesting potential for further development as anticancer agents .
  • Comparative Analysis : In another investigation focusing on the structure-activity relationship (SAR) of pyrazole compounds, modifications to the substituents on the pyrazole ring were found to significantly alter their biological activity. This highlights the importance of chemical structure in determining pharmacological effects .

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